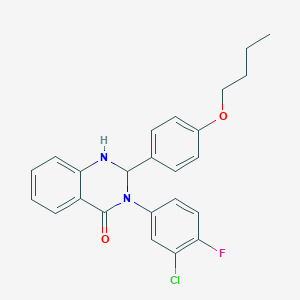
2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a butoxyphenyl group, a chlorofluorophenyl group, and a tetrahydroquinazolinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrahydroquinazolinone Core: This step involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Butoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction, where a butoxyphenyl halide reacts with the tetrahydroquinazolinone intermediate.
Introduction of the Chlorofluorophenyl Group: This step involves the use of a chlorofluorophenyl halide in a similar nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.
化学反応の分析
Types of Reactions
2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry.
科学的研究の応用
2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, enabling the development of new synthetic methodologies.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
2-(4-METHOXYPHENYL)-3-(3-CHLORO-4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: Similar structure but with a methoxy group instead of a butoxy group.
2-(4-ETHOXYPHENYL)-3-(3-CHLORO-4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: Similar structure but with an ethoxy group instead of a butoxy group.
Uniqueness
The uniqueness of 2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butoxy group may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and therapeutic efficacy.
特性
分子式 |
C24H22ClFN2O2 |
|---|---|
分子量 |
424.9g/mol |
IUPAC名 |
2-(4-butoxyphenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C24H22ClFN2O2/c1-2-3-14-30-18-11-8-16(9-12-18)23-27-22-7-5-4-6-19(22)24(29)28(23)17-10-13-21(26)20(25)15-17/h4-13,15,23,27H,2-3,14H2,1H3 |
InChIキー |
WYBRIARTJRDHBR-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)F)Cl |
正規SMILES |
CCCCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















